molecular formula C16H14F3N3 B2990181 2-[4-(Trifluoromethyl)piperidin-1-yl]quinoline-3-carbonitrile CAS No. 2415520-27-1

2-[4-(Trifluoromethyl)piperidin-1-yl]quinoline-3-carbonitrile

Cat. No. B2990181
CAS RN: 2415520-27-1
M. Wt: 305.304
InChI Key: WIWJIIKZHUINIK-UHFFFAOYSA-N
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Description

The compound “2-[4-(Trifluoromethyl)piperidin-1-yl]quinoline-3-carbonitrile” is a complex organic molecule that contains a quinoline ring, a piperidine ring, a trifluoromethyl group, and a carbonitrile group . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Piperidine is a widely used building block and chemical reagent in the synthesis of organic compounds, presenting a six-membered ring with one nitrogen atom . The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 and the carbonitrile group is a functional group consisting of a cyano group (-C≡N) attached to a carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and cyclic structures. The presence of nitrogen in the quinoline and piperidine rings would add an element of polarity to the molecule, and the trifluoromethyl group would likely be a major site of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential pharmaceutical, the mechanism of action would depend on the specific biological target of the drug .

Future Directions

The future directions for research on this compound would likely depend on its intended applications. For example, if it were being developed as a pharmaceutical, future research might focus on optimizing its activity against its biological target, improving its pharmacokinetic properties, or assessing its safety and efficacy in preclinical and clinical studies .

properties

IUPAC Name

2-[4-(trifluoromethyl)piperidin-1-yl]quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3/c17-16(18,19)13-5-7-22(8-6-13)15-12(10-20)9-11-3-1-2-4-14(11)21-15/h1-4,9,13H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWJIIKZHUINIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=NC3=CC=CC=C3C=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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